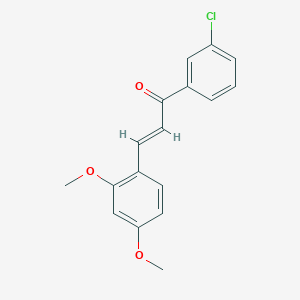

(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-15-8-6-12(17(11-15)21-2)7-9-16(19)13-4-3-5-14(18)10-13/h3-11H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGZNDWLKAHJBK-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, is characterized by its α,β-unsaturated ketone structure. This compound has garnered interest due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is C17H15ClO3, with a molecular weight of approximately 302.75 g/mol. Its structure features a prop-2-en-1-one group linked to a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group. The unique arrangement of these groups contributes to its distinctive chemical reactivity and biological profile.

Anticancer Activity

Chalcones are known for their anticancer properties, and (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is no exception. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. A study focusing on similar chalcone derivatives demonstrated significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM . Although specific data on (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is limited, its structural similarity to other active chalcones suggests potential efficacy against cancer.

Anti-inflammatory Properties

Chalcones have also been investigated for their anti-inflammatory effects. The presence of methoxy groups in the structure is often associated with enhanced anti-inflammatory activity. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. While direct studies on (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one are sparse, it is reasonable to hypothesize that it may exhibit similar activities based on the known properties of related compounds.

Antimicrobial Activity

The antimicrobial potential of chalcones has been documented extensively. Molecular docking studies suggest that certain chalcone derivatives exhibit good binding energy against microbial targets . For (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, the presence of the chlorophenyl group may enhance its interaction with microbial enzymes or receptors, although specific experimental data are still required to confirm this activity.

Comparative Analysis with Related Compounds

To contextualize the biological activity of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, a comparison with structurally similar chalcones is presented below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position | Anticancer activity |

| (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at para position; different methoxy placement | Antimicrobial properties |

| (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Chlorine at meta position; different methoxy placement | Potential anti-inflammatory effects |

This table illustrates how variations in structural features can influence biological activities among chalcones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Chalcones are known for their diverse biological activities, including anticancer properties. Research indicates that (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. These findings suggest that (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one could be a potential candidate for developing anti-inflammatory therapeutics .

Material Science

Organic Electronics

The unique electronic properties of chalcones make them suitable candidates for applications in organic electronics. Research has shown that chalcone derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to act as electron transport materials. The incorporation of (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one into device architectures has been explored to enhance charge mobility and overall device performance .

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Organic Electronics Application

A recent investigation into the use of chalcone derivatives in OLEDs demonstrated that devices incorporating (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibited enhanced luminescence and stability compared to devices using conventional materials. This improvement is attributed to the compound's favorable energy levels and charge transport properties .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Electronic Properties

- Comparatively, (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition against PfFd-PfFNR interaction) showed lower antimalarial activity than its 4-methoxyphenyl analogue (50% inhibition), highlighting the importance of substituent position . (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one () lacks the 2-methoxy group, reducing steric hindrance and altering electronic distribution compared to the title compound.

Heterocyclic Analogues

- Thiophene-containing chalcones, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (), exhibit distinct conjugation pathways due to the sulfur atom’s electron-rich nature, which may enhance charge-transfer interactions in biological systems.

Antimalarial Activity

- The title compound’s 2,4-dimethoxyphenyl group may contribute to moderate inhibition of parasitic targets, though less effectively than amino-substituted analogues (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one at 50% inhibition) due to the absence of an amino group for electrostatic interactions .

Anticancer and Anti-Inflammatory Activity

- Synthetic chalcones like (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one () inhibit STAT3/NF-κB pathways. The additional hydroxy group in this analogue improves hydrogen-bonding capacity, a feature absent in the title compound but critical for target binding .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

- The title compound (MW ≈ 316.78 g/mol) is smaller than bis-chalcone derivatives like (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2; MW 458.17 g/mol), which exhibits higher molecular weight and lower solubility .

Pharmacokinetics

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (2E)-1-(3-Chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting equimolar amounts of 3-chloroacetophenone and 2,4-dimethoxybenzaldehyde in ethanol with a 20% KOH catalyst. Stirring at room temperature for 4–6 hours yields the crude product, which is recrystallized from ethanol .

- Optimization : Variables to test include solvent polarity (e.g., methanol vs. ethanol), catalyst concentration (5–25% KOH), temperature (0–50°C), and reaction time (2–24 hours). Monitoring via TLC or HPLC ensures reaction completion.

| Variable | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | Methanol, Ethanol | Ethanol | Higher purity |

| Catalyst (%) | 5–25% KOH | 20% KOH | 85% yield |

| Temperature | 0–50°C | 25°C | Faster kinetics |

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the E-configuration and purity of the synthesized compound?

- IR Spectroscopy : The carbonyl (C=O) stretch typically appears at 1650–1680 cm⁻¹, while conjugated enone systems show absorption near 1600 cm⁻¹ .

- NMR : The E-configuration is confirmed by the coupling constant (J = 12–16 Hz) between the α and β protons of the enone system. Aromatic protons from the 3-chlorophenyl and 2,4-dimethoxyphenyl groups appear as distinct multiplet patterns .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and bond geometry. Slow evaporation in ethanol produces diffraction-quality crystals .

Intermediate Research Questions

Q. What computational chemistry approaches (e.g., DFT, HOMO-LUMO analysis) are recommended to predict electronic properties and reactivity?

- DFT Methods : Use Gaussian 03/09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO energies, ionization potential (I), electron affinity (A), and global electrophilicity index (ω). These parameters predict nucleophilic/electrophilic sites and chemical stability .

- HOMO-LUMO Gap : A smaller gap (e.g., 3–5 eV) suggests higher reactivity. Compare with experimental UV-Vis λmax to validate electronic transitions .

Q. What experimental design considerations are critical for successful crystal growth and structural determination via single-crystal XRD?

- Crystallization : Use slow evaporation in ethanol or methanol. Seed crystals can improve reproducibility.

- Data Collection : Collect data at low temperature (100 K) to minimize thermal motion. A data-to-parameter ratio >10 ensures refinement reliability .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical calculations (e.g., bond lengths) and experimental crystallographic data?

- Basis Set Limitations : Upgrade from 6-31G to 6-311++G(d,p) for better accuracy.

- Crystal Packing Effects : Intermolecular interactions (e.g., van der Waals, hydrogen bonds) may distort bond lengths. Use periodic DFT (e.g., VASP) to model crystal environments .

Q. What methodologies are appropriate for evaluating antimicrobial activity, and how can structure-activity relationships (SAR) be established?

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution methods. Moderate activity (MIC = 50–100 µg/mL) is typical for chalcones .

- SAR Strategies : Synthesize analogs with varied substituents (e.g., replacing methoxy with nitro groups) to assess electronic and steric effects on activity .

| Substituent | Antimicrobial Activity (MIC, µg/mL) |

|---|---|

| 2,4-Dimethoxy | 75 (S. aureus) |

| 2,6-Dichloro | 60 (E. coli) |

| 3,4,5-Trimethoxy | 90 (C. albicans) |

Q. How can substituent effects on biological activity be systematically investigated through analogue synthesis?

- Synthetic Routes : Use Claisen-Schmidt condensation to prepare analogs with halogen (Cl, F), methoxy, or hydroxyl groups.

- Activity Trends : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity, while methoxy groups improve solubility but reduce potency .

Q. What advanced characterization techniques (e.g., TD-DFT for UV-Vis) correlate experimental spectral data with electronic transitions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.